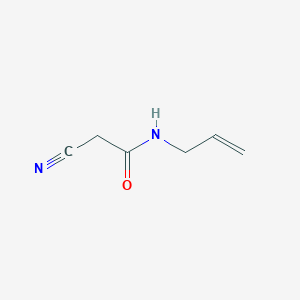

2-cyano-N-(prop-2-en-1-yl)acetamide

Descripción

2-Cyano-N-(prop-2-en-1-yl)acetamide is a cyanoacetamide derivative featuring an allyl (prop-2-en-1-yl) substituent on the nitrogen atom. This compound belongs to a broader class of 2-cyano-N-substituted acetamides, which are characterized by a reactive cyano group at the α-position and a variable N-substituent. The allyl group confers unique reactivity, enabling applications in polymer chemistry, agrochemical synthesis, and pharmaceutical intermediates.

Propiedades

IUPAC Name |

2-cyano-N-prop-2-enylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-5-8-6(9)3-4-7/h2H,1,3,5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBQAPDDXDMDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325614 | |

| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30764-67-1 | |

| Record name | 30764-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyano-N-(prop-2-en-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-cyano-N-(prop-2-en-1-yl)acetamide typically involves the cyanoacetylation of allylamine. One common method is the reaction of allylamine with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amine on the cyanoacetic acid derivative.

Example Reaction: [ \text{Allylamine} + \text{Cyanoacetic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve reaction rates.

Análisis De Reacciones Químicas

Types of Reactions

2-cyano-N-(prop-2-en-1-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Condensation Reactions: Aldehydes or ketones in the presence of a catalyst such as piperidine or pyridine.

Hydrolysis: Acidic or basic aqueous solutions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Various substituted amides or nitriles.

Condensation Reactions: Heterocyclic compounds such as pyrroles or imidazoles.

Hydrolysis: Carboxylic acids and amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Cyano-N-(prop-2-en-1-yl)acetamide has garnered attention for its potential therapeutic applications:

-

Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties. A study reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Pathogen MIC (µM) Staphylococcus aureus 5.64 Escherichia coli 8.33 Pseudomonas aeruginosa 13.40 Bacillus subtilis 4.69

These results suggest its potential as a broad-spectrum antimicrobial agent capable of inhibiting biofilm formation in pathogens like Staphylococcus aureus.

-

Anticancer Properties: In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, with IC50 values indicating effective growth inhibition:

Cell Line IC50 (µM) MCF-7 (breast cancer) 11.73 MDA-MB-231 (breast cancer) 9.46

The mechanism of action may involve apoptosis induction through caspase activation and cell cycle arrest.

Enzyme Inhibition Studies

The compound is utilized in studies focusing on enzyme interactions and inhibition mechanisms. Its structure allows it to act as a competitive inhibitor for various enzymes, providing insights into metabolic pathways and potential therapeutic targets.

Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Antimicrobial Efficacy

A study highlighted the effectiveness of this compound in inhibiting biofilm formation by Staphylococcus aureus, showcasing its potential in treating infections associated with biofilms.

Cancer Treatment Synergy

Another investigation revealed that derivatives of this compound enhanced the efficacy of existing chemotherapeutics like Ciprofloxacin and Ketoconazole, suggesting a synergistic effect that could lead to lower dosages and reduced side effects in cancer therapy.

Mecanismo De Acción

The mechanism of action of 2-cyano-N-(prop-2-en-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the amide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparación Con Compuestos Similares

Substituent Effects on Physical and Chemical Properties

The N-substituent significantly influences the physical, spectral, and reactive properties of 2-cyanoacetamides. Below is a comparative analysis of key analogs:

Key Observations :

- Alkyl vs. Aryl Substituents : Allyl and propargyl (prop-2-yn-1-yl) groups (e.g., CAS 268222-23-7 ) enhance reactivity for further modifications, such as Michael additions or polymerizations, while aryl substituents (e.g., 3e, 3h) improve stability and bioactivity .

- Electron-Withdrawing Groups : Chlorine and methoxy groups in the 2,4-dichloro-5-methoxyphenyl analog increase melting points (165–167°C) and pesticidal activity .

- Heterocyclic Substituents : Thiazole and pyridine substituents (e.g., ) enable coordination with metal ions (e.g., Cd(II) complexes ) and DNA interactions .

Actividad Biológica

2-Cyano-N-(prop-2-en-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of propargylamine with cyanoacetic acid or its derivatives. The process is generally conducted under controlled conditions to optimize yield and purity. Various chemical transformations can occur, including oxidation, reduction, and nucleophilic substitution reactions, which are essential for generating derivatives with enhanced biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It can function as an inhibitor or activator , influencing various biochemical pathways crucial for cellular function. Key mechanisms include:

- Enzyme Inhibition: The compound has demonstrated efficacy in inhibiting certain enzymes, which is vital for its potential therapeutic roles.

- Protein Interactions: It may alter protein functions through binding interactions, impacting cellular signaling pathways .

Therapeutic Applications

Recent studies have highlighted several therapeutic applications for this compound:

- Anticancer Activity: Research indicates that it exhibits significant inhibitory effects on cancer cell lines, particularly in breast cancer models. For instance, it has shown a selective inhibition of MDA-MB-231 cells compared to non-cancerous cells like MCF10A, suggesting a potential for targeted cancer therapies .

- Antiviral Properties: The compound has also been evaluated for antiviral activity, demonstrating effectiveness against various viral strains without significant toxicity to host cells .

- Insecticidal Activity: Preliminary assessments suggest that derivatives of this compound possess insecticidal properties, making them candidates for agricultural applications .

Case Study 1: Anticancer Efficacy

A study assessed the effects of this compound on the proliferation of MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, indicating a promising lead for further development in oncology .

Case Study 2: Viral Replication Inhibition

In vivo studies demonstrated that administration of the compound led to a marked reduction in viral load in infected mouse models. This suggests potential as an antiviral agent, particularly against resistant strains .

Data Table: Biological Activity Summary

| Activity Type | Description | IC50/Effectiveness |

|---|---|---|

| Anticancer | Inhibition of MDA-MB-231 cell line | IC50 < 0.126 μM |

| Antiviral | Reduction of viral load in infected mice | Significant reduction noted |

| Insecticidal | Effective against certain insect pests | Preliminary results pending |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.